molecular formula C10H17NO B13453308 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol

Cat. No.: B13453308
M. Wt: 167.25 g/mol
InChI Key: WMWCKPWEIDRPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of molecules known as azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their bioisosteric properties. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.

Preparation Methods

The synthesis of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule, such as converting hydroxyl groups to alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework, potentially altering its biological activity.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins with high specificity, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-azaspiro[3.3]heptan-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C10H17NO/c12-10(5-2-6-10)8-7-11-9(8)3-1-4-9/h8,11-12H,1-7H2

InChI Key

WMWCKPWEIDRPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)C3(CCC3)O

Origin of Product

United States

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